molecular formula C12H15FN2O2 B1399239 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid CAS No. 1316218-03-7

4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid

Cat. No. B1399239
M. Wt: 238.26 g/mol
InChI Key: ZJXIGZPJUCWWLO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid, also known as 4-FMP, is an organic compound with a molecular formula of C10H14FN2O2. It is a white, crystalline solid at room temperature, with a melting point of 135-137 °C. 4-FMP is a fluorinated derivative of the widely used piperazine-based compound 1-methylpiperazine (1-MP). It has been used in numerous scientific studies due to its unique properties and wide range of applications.

Scientific Research Applications

Synthesis Techniques

  • Researchers have developed short and efficient syntheses for compounds related to 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid. These syntheses involve the condensation of benzoylacetate with an imino ether followed by intramolecular nucleophilic displacement cyclization reactions (Chu & Claiborne, 1987).

Antibacterial Activity

  • Novel compounds synthesized from carboxylic acid derivatives, including 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid, have been evaluated for their antibacterial activity. Certain compounds displayed significant inhibition against human pathogenic bacteria (Nagaraj, Srinivas, & Rao, 2018).

Anticancer Research

  • A compound similar to 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid was identified as an important intermediate in the synthesis of biologically active anticancer drugs. The synthesis method was optimized, and the compound showed promise in anticancer applications (Zhang et al., 2019).

Crystal Structure Analysis

  • The crystal structure of compounds containing 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid or similar structures has been analyzed. These studies are crucial for understanding the molecular interactions and properties of these compounds (Shen et al., 2012).

Metabolism Studies

  • Studies on the metabolism of compounds related to 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid have provided insights into how these compounds are processed in the body. This research is vital for understanding their potential therapeutic applications (Jiang et al., 2007).

Fluorescence Studies

  • Certain compounds derived from 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid have been used as fluorescent labeling reagents. This application is significant in analytical chemistry for detecting and quantifying other substances (Inoue, Ikeno, Ishii, & Tsuruta, 1998).

properties

IUPAC Name

4-(4-fluorophenyl)-1-methylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-14-6-7-15(8-11(14)12(16)17)10-4-2-9(13)3-5-10/h2-5,11H,6-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXIGZPJUCWWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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